2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Description
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide (hereafter referred to as Compound A) is a heterocyclic derivative featuring a benzofuropyrimidine core substituted with a benzo[1,3]dioxole moiety and a 4-methylbenzyl acetamide side chain.
Key structural elements include:
- Benzo[1,3]dioxole: A methylenedioxy group that enhances metabolic stability and lipophilicity.
- 4-Methylbenzyl acetamide: A hydrophobic substituent that may influence membrane permeability and target selectivity.
Properties
CAS No. |
892433-24-8 |
|---|---|
Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.507 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C28H23N3O6/c1-17-6-8-18(9-7-17)13-29-24(32)15-30-25-20-4-2-3-5-21(20)37-26(25)27(33)31(28(30)34)14-19-10-11-22-23(12-19)36-16-35-22/h2-12H,13-16H2,1H3,(H,29,32) |
InChI Key |
CLKTWHPMOZTJOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a polyheterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization reactions. For instance, compounds containing benzo[d][1,3]dioxole moieties are often synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For example, derivatives have shown significant antitumor activity with IC50 values lower than established chemotherapeutics like doxorubicin. In a specific study, a related compound exhibited IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating strong antiproliferative effects .
The mechanisms underlying the anticancer activity include:
- EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
- Apoptosis Induction : Assessment via annexin V-FITC staining revealed that these compounds promote apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicated that these compounds can induce cell cycle arrest at various phases.
- Mitochondrial Pathway Modulation : Alterations in the expression of Bcl-2 family proteins (Bax and Bcl-2) were noted, suggesting a mitochondrial pathway involvement in apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. The presence of specific functional groups significantly influences their binding affinity and biological efficacy. For example:
- The benzo[d][1,3]dioxole moiety enhances lipophilicity and receptor binding.
- Substituents like N-(4-methylbenzyl) can improve pharmacokinetic properties and bioavailability.
Data Table: Biological Activity Overview
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR inhibition; Apoptosis induction |
| Compound B | HCT116 | 1.54 | Cell cycle arrest; Mitochondrial pathway modulation |
| Doxorubicin | HepG2 | 7.46 | DNA intercalation; Topoisomerase inhibition |
Case Studies
Several case studies illustrate the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors treated with a benzo[d][1,3]dioxole derivative showed promising results in tumor reduction and manageable side effects.
- Case Study 2 : Research on a related compound demonstrated significant tumor regression in animal models, supporting further development for human trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound B : 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS: 844836-91-5)
- Core : Benzofuropyrimidine with a thioether linkage.
- Substituent : 3,5-Dimethylphenyl group.
- Key Differences :
Compound C : 2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide (CAS: 923192-85-2)
- Core : Pyridopyrimidine instead of benzofuropyrimidine.
- Substituent : 4-Chlorobenzyl and 2,5-dimethoxyphenyl.
- Key Differences :
Substituent Variations
Compound D : N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS: 946227-86-7)
- Core : Pyridine-4-one with a hydroxymethyl group.
- Substituent : 4-Fluorobenzyloxy and benzodioxole.
- Key Differences: Fluorine substitution enhances bioavailability but introduces steric hindrance.
Compound E : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~450 g/mol | ~480 g/mol | ~440 g/mol |
| LogP | ~3.2 | ~3.8 | ~2.9 | ~2.5 |
| Hydrogen Bond Donors | 2 | 1 | 3 | 3 |
| Key Functional Groups | Benzodioxole, Acetamide | Thioether, Dimethylphenyl | Chlorobenzyl, Methoxy | Fluorobenzyl, Hydroxymethyl |
Interpretation :
- Compound A’s benzodioxole and methylbenzyl groups balance lipophilicity (LogP ~3.2) and metabolic stability.
- Compound D’s lower LogP (~2.5) suggests better solubility but reduced membrane permeability compared to Compound A .
Q & A
Q. What are the critical considerations in synthesizing this compound to ensure high purity and yield?
The synthesis involves multi-step reactions requiring controlled conditions (e.g., inert atmosphere, temperature regulation) and reagents like triethylamine or dimethylformamide. Reaction progress must be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize side products. Final purification often employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton/carbon environments and substituent positioning.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., carbonyl, amide). Cross-referencing these techniques ensures structural fidelity .
Q. How does the benzo[d][1,3]dioxole group influence the compound’s physicochemical properties?
This group enhances lipophilicity, improving membrane permeability and metabolic stability. It may also facilitate π-π stacking interactions with biological targets, as seen in analogous compounds .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Anticancer Potential: Cell viability assays (e.g., MTT) on cancer cell lines.
- Enzyme Inhibition: IC50 determination via fluorometric or colorimetric methods .
Q. What are common impurities formed during synthesis, and how are they controlled?
By-products include unreacted intermediates or oxidized derivatives. Purification strategies involve gradient elution in column chromatography or selective recrystallization. Purity ≥95% is typically validated via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardizing protocols (e.g., using NCI-60 cancer cell panels) and performing dose-response meta-analyses can reconcile differences. Cross-validation with orthogonal assays (e.g., apoptosis markers) is critical .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock/Vina): Models binding affinity to enzymes/receptors.
- Molecular Dynamics (MD) Simulations: Assesses stability of ligand-target complexes.
- Quantitative Structure-Activity Relationship (QSAR): Links structural features (e.g., Cl substituents) to activity trends .
Q. What strategies optimize the compound’s bioavailability given its structural complexity?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Structural Modifications: Replace hydrophobic moieties with polar substituents to improve aqueous solubility. Pharmacokinetic studies (e.g., ADME profiling in rodents) guide iterative optimization .
Q. How do structural variations in analogous compounds affect pharmacological profiles?
Example Comparisons (from structural analogs):
| Compound Feature | Biological Impact |
|---|---|
| Chlorine substituents | Increased cytotoxicity |
| Fluorine atoms | Enhanced metabolic stability |
| Simplified acetamide backbones | Reduced target selectivity |
| Such structure-activity relationship (SAR) studies inform rational drug design . |
Q. What experimental designs validate the compound’s mechanism of action in complex systems?
- Genetic Knockout Models: CRISPR/Cas9-edited cell lines to confirm target dependency.
- Proteomic Profiling: LC-MS/MS to identify downstream protein expression changes.
- In Vivo Efficacy: Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
